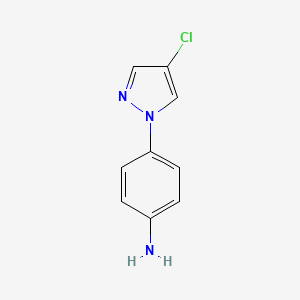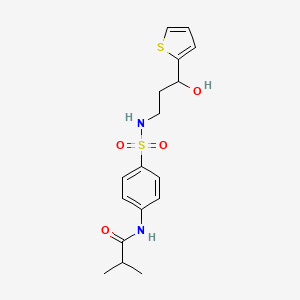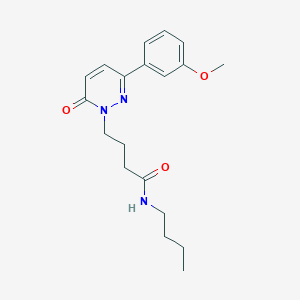
4-(4-chloro-1H-pyrazol-1-yl)aniline
Overview
Description
“4-(4-chloro-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 112738-17-7 . It has a molecular weight of 193.64 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 193.64 .Scientific Research Applications
Antimicrobial Activity
4-(4-chloro-1H-pyrazol-1-yl)aniline derivatives have demonstrated significant antimicrobial properties. Studies have shown these compounds exhibit excellent to good antibacterial activity, making them potential candidates for developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Antileishmanial Properties
Research into 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters, synthesized from 4-chloro-1H-pyrazolo[3,4-b]pyridine and various aniline derivatives, has shown promising results against Leishmania amazonensis. These findings indicate potential applications in developing antileishmanial drugs (de Mello et al., 2004).
Electroluminescence and Photophysics
Compounds like N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline, closely related to this compound, are used in the study of electroluminescence. They are found to be highly luminescent and have applications in organic light-emitting diodes (OLEDs), with potential in display and lighting technology (Vezzu et al., 2010).
Corrosion Inhibition
Derivatives of this compound have shown effectiveness as corrosion inhibitors for metals like steel in acidic environments. This is valuable for protecting industrial equipment and infrastructure from corrosion-related damage (Chadli et al., 2020).
Anti-RSV Agents
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, derived from compounds similar to this compound, have shown in vitro efficacy against the respiratory syncytial virus (RSV). This indicates their potential in developing treatments for RSV infections (Fioravanti et al., 2015).
Safety and Hazards
Future Directions
Pyrazole derivatives, including “4-(4-chloro-1H-pyrazol-1-yl)aniline”, have promising agro-chemical, fluorescent, and biological properties . Therefore, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
The exact mode of action of 4-(4-chloro-1H-pyrazol-1-yl)aniline Pyrazole derivatives are known to form pyrazolium ions upon addition of protons, which can facilitate electrophilic attack at certain carbon atoms . This could potentially influence the interaction of This compound with its targets.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Result of Action
The molecular and cellular effects of This compound Pyrazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMRSBPRLSTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112738-17-7 | |
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)
![1-(3-nitrophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512778.png)
![N-benzyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2512779.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2512783.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2512789.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)


![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)